molecular formula C9H13NO2S B3228466 N-methyl-1-(p-tolyl)methanesulfonamide CAS No. 1263274-84-5

N-methyl-1-(p-tolyl)methanesulfonamide

Cat. No.: B3228466
CAS No.: 1263274-84-5
M. Wt: 199.27 g/mol
InChI Key: FDMKHWIIBBTRGU-UHFFFAOYSA-N
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Description

N-methyl-1-(p-tolyl)methanesulfonamide is an organic compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of N-methyl-1-(p-tolyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of p-toluenesulfonyl chloride with N-methylamine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-methyl-1-(p-tolyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of sulfonic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often leads to the formation of amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Scientific Research Applications

N-methyl-1-(p-tolyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-1-(p-tolyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-methyl-1-(p-tolyl)methanesulfonamide can be compared with other sulfonamide compounds such as p-toluenesulfonamide and N-phenylmethanesulfonamide . These compounds share similar structural features but differ in their substituents and chemical properties. This compound is unique due to the presence of the N-methyl group, which can influence its reactivity and biological activity.

Similar compounds include:

  • p-toluenesulfonamide
  • N-phenylmethanesulfonamide
  • N-methylmethanesulfonamide

These compounds can be used in similar applications but may exhibit different reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

N-methyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-3-5-9(6-4-8)7-13(11,12)10-2/h3-6,10H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMKHWIIBBTRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of p-methyl-N-methylaniline (5.00 g) and triethylamine (5.05 g) in dichloromethane (140 ml) was cooled to 0° C. and methanesulphonyl chloride (4.73 g) was added dropwise. The reaction mixture was stirred at ambient temperature for 2 hours and quenched with water (100 ml). The organic phase was washed with 2N aqueous hydrochloric acid solution (75 ml) and 2N aqueous sodium hydroxide solution (75 ml), dried (MGSO ) and the solvent removed by evaporation. Thus was obtained N-methyl-(4-tolyl)methanesulphonamide (5.3 g, 65%), m.p. 49°-52° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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